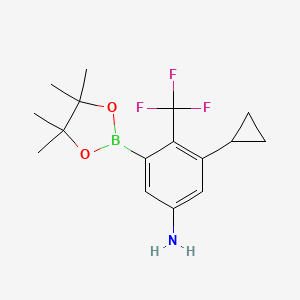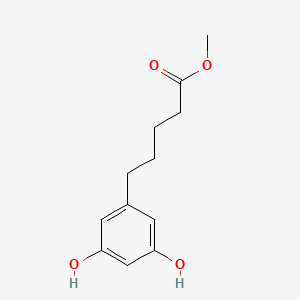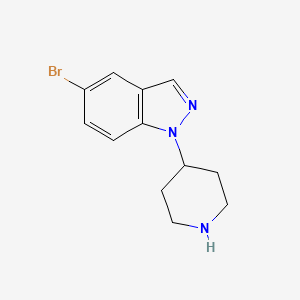
5-Bromo-1-(4-piperidinyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(4-piperidinyl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and a piperidinyl group at the 1-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-piperidinyl)-1H-indazole typically involves the following steps:
-
Formation of the Indazole Core: : The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds. For instance, starting with 2-bromoaniline and reacting it with hydrazine hydrate under acidic conditions can yield the indazole core.
-
Bromination: : The indazole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
-
Piperidinyl Substitution: : The final step involves the substitution of the hydrogen at the 1-position with a piperidinyl group. This can be achieved through nucleophilic substitution reactions using piperidine and a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-Bromo-1-(4-piperidinyl)-1H-indazole can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the indazole ring under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated indazole or reduced indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-1-(4-piperidinyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(4-piperidinyl)-1H-indazole depends on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may bind to receptor sites, altering signal transduction pathways and leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-indazole: Lacks the piperidinyl group, making it less versatile in biological applications.
1-(4-Piperidinyl)-1H-indazole:
5-Chloro-1-(4-piperidinyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
5-Bromo-1-(4-piperidinyl)-1H-indazole is unique due to the combination of the bromine atom and the piperidinyl group, which enhances its reactivity and potential for diverse applications in research and industry. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Propriétés
Formule moléculaire |
C12H14BrN3 |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
5-bromo-1-piperidin-4-ylindazole |
InChI |
InChI=1S/C12H14BrN3/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-2,7-8,11,14H,3-6H2 |
Clé InChI |
PFRFTEFVDUYMEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C3=C(C=C(C=C3)Br)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

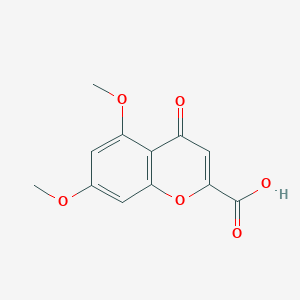
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
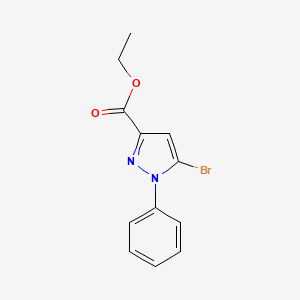
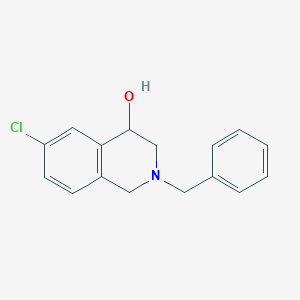
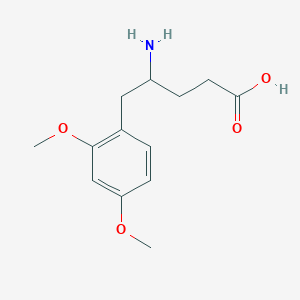
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
